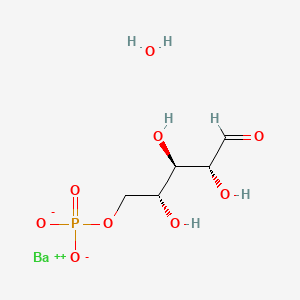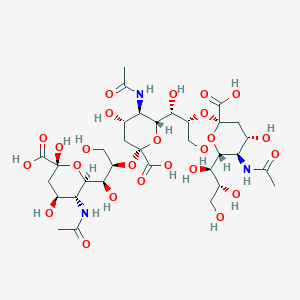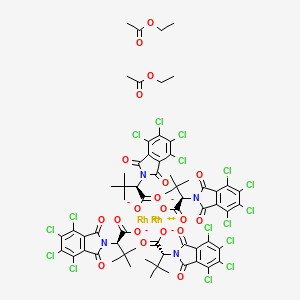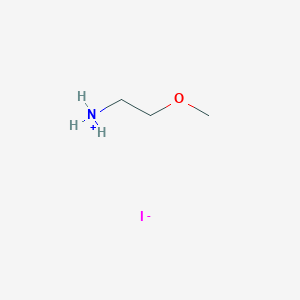
2-Methoxyethylammonium iodide
Vue d'ensemble
Description
2-Methoxyethylammonium iodide: is an organic compound with the molecular formula C3H10INO. It is a salt formed by the reaction of 2-methoxyethylamine with hydroiodic acid. This compound is of significant interest in the field of materials science, particularly in the development of perovskite-based solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyethylammonium iodide can be synthesized through a straightforward reaction between 2-methoxyethylamine and hydroiodic acid. The reaction typically proceeds as follows:
CH3OCH2CH2NH2+HI→CH3OCH2CH2NH3I
In this reaction, 2-methoxyethylamine (CH3OCH2CH2NH2) reacts with hydroiodic acid (HI) to form this compound (CH3OCH2CH2NH3I). The reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same reaction between 2-methoxyethylamine and hydroiodic acid. The process may be scaled up by optimizing reaction conditions, such as concentration, temperature, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion (I-) can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. These reactions typically occur under mild conditions in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with sodium cyanide (NaCN) would yield 2-methoxyethylammonium cyanide.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions employed
Applications De Recherche Scientifique
2-Methoxyethylammonium iodide has several scientific research applications, particularly in the field of materials science:
Perovskite Solar Cells: It is used as a precursor in the preparation of perovskite-based devices. .
Passivation Layers: In perovskite solar cells, this compound can be used to create passivation layers that improve the stability and performance of the cells.
Mécanisme D'action
The mechanism by which 2-methoxyethylammonium iodide exerts its effects is primarily related to its role in the formation of perovskite structures. The compound acts as a source of the organic cation, which combines with lead iodide (PbI2) to form the perovskite structure. This structure is crucial for the efficient absorption of light and the generation of charge carriers in solar cells .
Comparaison Avec Des Composés Similaires
Methylammonium iodide (CH3NH3I): Another commonly used organic cation in perovskite solar cells.
Phenethylammonium iodide (C8H12IN): Used in the preparation of layered perovskite structures.
Guanidinium iodide (C(NH2)3I): Known for its stability and use in perovskite solar cells
Comparison:
Methylammonium iodide: While both compounds are used in perovskite solar cells, 2-methoxyethylammonium iodide offers better stability and passivation properties.
Phenethylammonium iodide: This compound is used for creating layered structures, whereas this compound is more commonly used for bulk perovskite structures.
Guanidinium iodide: Known for its stability, but this compound provides better optimization of the band gap and carrier diffusion length
Propriétés
IUPAC Name |
2-methoxyethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXFIYEBSXILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



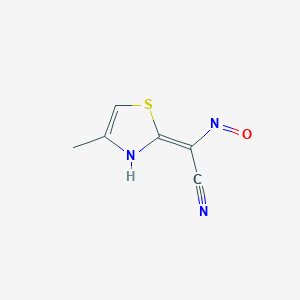


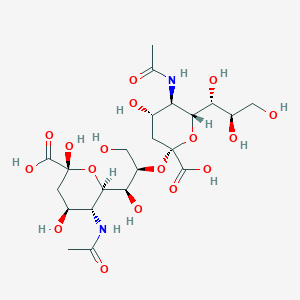
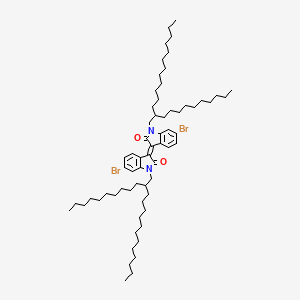
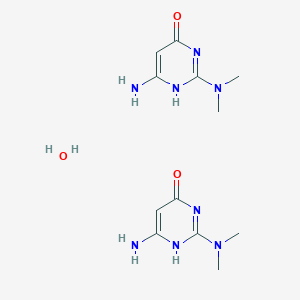
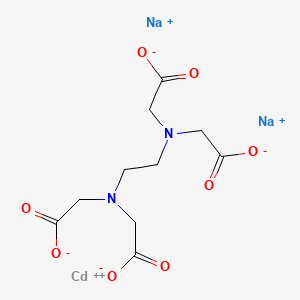
![disodium;2-[9-(carboxylatomethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetate](/img/structure/B8208732.png)

